

Application Notes and Protocols: N-Acylation of (R)-4-Isopropyloxazolidin-2-one

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Compound of Interest		
Compound Name:	(R)-4-Isopropyloxazolidin-2-one	
Cat. No.:	B1662103	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-4-Isopropyloxazolidin-2-one is a chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of various chemical transformations. The N-acylation of this auxiliary is a critical initial step for its subsequent use in stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. This document provides a detailed step-by-step guide to the N-acylation of **(R)-4-isopropyloxazolidin-2-one**, including experimental protocols and a summary of reaction parameters.

Reaction Principle

The N-acylation of **(R)-4-isopropyloxazolidin-2-one** proceeds via a two-step sequence. First, the acidic N-H proton of the oxazolidinone is abstracted by a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at a low temperature to form a lithium amide enolate. This deprotonation is crucial for activating the auxiliary. Subsequently, the resulting nucleophilic nitrogen attacks an acylating agent, such as an acyl chloride, to form the desired N-acyl oxazolidinone. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent quenching of the strong base and the reactive intermediate.

Experimental Protocols



Materials and Reagents:

- (R)-4-Isopropyloxazolidin-2-one
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
- Acyl chloride (e.g., propionyl chloride, hexanoyl chloride)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask (oven-dried)
- Magnetic stirrer and stir bar
- Septa and needles
- Syringes
- Low-temperature bath (e.g., dry ice/acetone, -78 °C)
- Inert gas supply (Argon or Nitrogen)
- Rotary evaporator
- Chromatography column and accessories
- Standard laboratory glassware



Detailed Procedure:

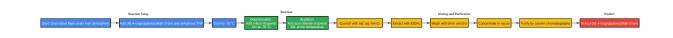
- Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).
- Initial Setup: **(R)-4-Isopropyloxazolidin-2-one** is added to the flask, followed by anhydrous THF. The mixture is stirred until the solid is completely dissolved.
- Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
- Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution via syringe. It is critical to maintain the internal temperature below -70 °C during the addition.[1] The resulting mixture is stirred at -78 °C for a specified time (typically 25-60 minutes) to ensure complete deprotonation.[1][2]
- Acylation: The desired acyl chloride is then added dropwise to the reaction mixture, again
 ensuring the temperature remains below -70 °C.[1] The reaction is stirred at -78 °C for a
 period (e.g., 30 minutes) and may be allowed to warm to a higher temperature (e.g., 0 °C) for
 a further duration.[1][2]
- Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
- Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[1]
- Purification: The crude product is purified by silica gel column chromatography to yield the pure N-acyl-(R)-4-isopropyloxazolidin-2-one.[1]

Data Presentation



Parameter	Example 1: N-Propionyl	Example 2: N-Hexanoyl
(R)-4-Isopropyloxazolidin-2- one	8.61 g (66.7 mmol)	2.25 g (17.7 mmol)
Solvent (Anhydrous THF)	333 mL	70 mL
Base (n-BuLi in hexanes)	2.57 M (27.2 mL, 70.0 mmol)	2.89 M (6.4 mL, 18.5 mmol)
Acyl Chloride	Propionyl chloride (6.29 g, 68.0 mmol)	Hexanoyl chloride (2.82 mL, 19.5 mmol)
Deprotonation Temperature	-75 °C	-78 °C
Deprotonation Time	25 min	60 min
Acylation Temperature	Below -73 °C	-78 °C, then warmed to 0 °C
Acylation Time	30 min at -75 °C	20 min at -78 °C, then 1.5 h at 0 °C
Quenching Agent	Saturated aq. NH ₄ Cl	Saturated aq. NH₄Cl
Purification Method	Silica gel column chromatography	Not specified
Yield	89%	Not specified
Reference	Organic Syntheses Procedure[1]	Journal Article[2]

Mandatory Visualization



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Caption: Experimental workflow for the N-acylation of (R)-4-isopropyloxazolidin-2-one.

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References

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- 2. researchgate.net [researchgate.net]
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